Pericine

Description

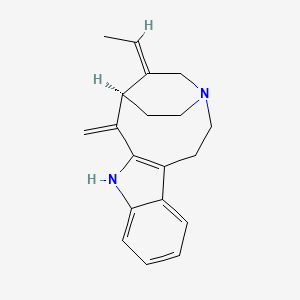

Structure

2D Structure

3D Structure

Properties

CAS No. |

84638-28-8 |

|---|---|

Molecular Formula |

C19H22N2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(1R,16E)-16-ethylidene-2-methylidene-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene |

InChI |

InChI=1S/C19H22N2/c1-3-14-12-21-10-8-15(14)13(2)19-17(9-11-21)16-6-4-5-7-18(16)20-19/h3-7,15,20H,2,8-12H2,1H3/b14-3-/t15-/m0/s1 |

InChI Key |

VAUGOKMDSLQYNG-WNDJQJCJSA-N |

SMILES |

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3 |

Isomeric SMILES |

C/C=C\1/CN2CC[C@H]1C(=C)C3=C(CC2)C4=CC=CC=C4N3 |

Canonical SMILES |

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3 |

Synonyms |

pericine |

Origin of Product |

United States |

Foundational & Exploratory

Pericine: A Technical Examination of a CNS-Active Indole Alkaloid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine is a monoterpene indole (B1671886) alkaloid isolated from the seeds and cell suspension cultures of the West African plant, Picralima nitida (Stapf) T. Durand & H. Durand, commonly known as Akuamma. This plant has a history of use in traditional medicine for treating a variety of ailments, including pain and fever. Scientific investigation into the constituent alkaloids of P. nitida has revealed a complex mixture of compounds with diverse pharmacological activities. This compound has been identified as a central nervous system (CNS)-active component, with its primary mechanism of action characterized by its interaction with opioid receptors. This technical guide provides a comprehensive overview of the currently available scientific information regarding the mechanism of action of this compound, including quantitative data, and contextualizes its activity within the broader pharmacology of Picralima nitida alkaloids.

Core Mechanism of Action: Opioid Receptor Binding

The principal established mechanism of action for this compound is its interaction with the mu (µ)-opioid receptor system. This was first reported in a seminal 1982 study by Arens et al., who identified this compound's activity through opiate receptor binding studies.[1][2][3]

Opioid Receptor Interaction

Alkaloids derived from Picralima nitida have demonstrated binding affinity for both mu (µ)- and kappa (κ)-opioid receptors, which are critical targets for pain modulation within the central nervous system.[4] Agonism at the µ-opioid receptor is the foundational mechanism for traditional opioid analgesics. This interaction triggers a cascade of intracellular signaling events that lead to a reduction in neuronal excitability and the transmission of nociceptive signals.

This compound has been specifically shown to bind to mu-opioid receptors in vitro.[2][3] This binding activity suggests that this compound may act as a modulator of the opioid system, which aligns with the traditional use of Picralima nitida seeds for pain relief. The interaction of this compound with the µ-opioid receptor is the most well-documented aspect of its pharmacological profile.

Quantitative Data

The available quantitative data for this compound's biological activity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for binding to the mu-opioid receptor.

| Compound | Target | Assay Type | Quantitative Value (IC50) | Source |

| This compound | Mu (µ)-opioid receptor | Radioligand Binding Assay | 0.6 µmol | Arens et al. (1982)[2][3] |

This IC50 value places this compound in the range of a weak analgesic.[2][3] Further quantitative analysis of this compound's binding affinity (Ki), functional activity (EC50, Emax), and selectivity for different opioid receptor subtypes is not extensively available in publicly accessible literature.

Context within Picralima nitida Alkaloids

This compound is one of several bioactive alkaloids found in Picralima nitida. Other notable alkaloids from this plant, such as akuammine, pseudo-akuammigine, and akuammicine (B1666747), have also been shown to interact with opioid receptors.[5][6] Some of these related alkaloids have been characterized as µ-opioid agonists, while akuammicine has been identified as a potent kappa-opioid receptor agonist.[5][6] The overall analgesic and other CNS effects of Picralima nitida extracts are likely due to the synergistic or additive effects of this complex mixture of alkaloids.[5]

Other Reported Biological Activities

Convulsant Effects

Some sources note that this compound may possess convulsant effects.[2][3] However, detailed studies elucidating the mechanism behind this potential activity are lacking in the scientific literature. Investigations into the convulsant or anticonvulsant properties of related alkaloids and extracts from other plants have been conducted, but specific data on this compound is not currently available.

CNS Depressant and Stimulatory Effects

Studies on the crude alkaloid extracts of Picralima nitida have indicated a biphasic effect on the central nervous system, with initial stimulatory effects followed by depressive actions.[7] While this provides context for the general CNS activity of the plant's constituents, the specific contribution of this compound to these effects has not been isolated and characterized.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the public domain. The original 1982 paper by Arens et al., which determined the IC50 value of this compound, is not widely accessible. However, a generalized protocol for a competitive radioligand binding assay, which is the standard method for determining binding affinity to receptors like the µ-opioid receptor, is described below.

Generalized Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated, selective mu-opioid receptor agonist or antagonist (e.g., [³H]-DAMGO).

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity opioid receptor ligand (e.g., naloxone).

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For the measurement of radioactivity.

Procedure:

-

Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a standardized protein concentration.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Assay buffer

-

Radioligand at a concentration near its Kd.

-

Either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.

-

The reaction is initiated by the addition of the cell membrane suspension.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

-

Determine IC50: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: The IC50 value is converted to a Ki value (the equilibrium dissociation constant for the test compound) using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Due to the limited specific data on this compound's downstream signaling, the following diagrams represent the generalized signaling pathway for mu-opioid receptor activation and a typical workflow for a binding assay.

Conclusion and Future Directions

The primary mechanism of action of this compound, based on available scientific literature, is its binding to mu-opioid receptors, which classifies it as a CNS-active compound with potential, albeit weak, analgesic properties. The current understanding of this compound's pharmacology is significantly limited by the lack of comprehensive studies and publicly available data.

For a more thorough evaluation of this compound's therapeutic potential, future research should focus on:

-

Comprehensive Receptor Profiling: Determining the binding affinity (Ki) and functional activity of this compound at all opioid receptor subtypes (µ, δ, κ) to understand its selectivity and efficacy.

-

Elucidation of Downstream Signaling: Investigating the specific intracellular signaling pathways modulated by this compound upon receptor binding.

-

In Vivo Studies: Conducting animal studies to confirm the analgesic effects of isolated this compound and to investigate the mechanistic basis of its potential convulsant activity.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

A deeper understanding of the mechanism of action of this compound will be critical in determining its potential as a lead compound for the development of new therapeutics.

References

- 1. Detection of this compound, a new CNS-active indole alkaloid from Picralima nitida cell suspension culture by opiate receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Picralima - Wikipedia [en.wikipedia.org]

- 6. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Pericine: A Technical Guide on its Activity as a Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericine, an indole (B1671886) alkaloid isolated from the plant Picralima nitida, has been identified as a compound with affinity for the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the MOR, consolidating the available quantitative data, outlining relevant experimental methodologies for its characterization, and visualizing key pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel opioid receptor ligands and the development of new analgesic compounds.

Introduction to this compound

This compound is a structurally complex indole alkaloid found in the seeds of the Akuamma tree (Picralima nitida), a plant with a history of use in traditional African medicine for the treatment of pain and other ailments. The investigation into the pharmacological properties of Picralima nitida constituents has led to the identification of several alkaloids with opioid-like activity, with this compound being one such compound. Early research has demonstrated that this compound binds to µ-opioid receptors, suggesting its potential as a modulator of the opioid system.[1]

Quantitative Data: Mu-Opioid Receptor Binding Affinity

The primary quantitative measure of this compound's interaction with the µ-opioid receptor is its half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. This value provides an initial assessment of the compound's binding affinity.

| Compound | Receptor | Parameter | Value | Source |

| This compound | Mu-Opioid | IC50 | 0.6 µM | [1][2] |

Note: A lower IC50 value generally corresponds to a higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is the standard method for determining the binding affinity of a test compound to a receptor.

Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of this compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Homogenates of rat brain tissue or cell membranes from cell lines expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).[3][4][5][6][7]

-

Radioligand: A tritiated, high-affinity µ-opioid receptor agonist, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[3][8]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-labeled opioid, such as naloxone, to determine the level of non-specific binding of the radioligand.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: If using brain tissue, the tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction containing the opioid receptors. If using cell lines, cultured cells are harvested and membranes are prepared.

-

Assay Setup: In a series of tubes, the receptor preparation is incubated with a fixed concentration of the radioligand ([³H]-DAMGO) and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays

Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the ability of this compound to activate G-proteins coupled to the µ-opioid receptor.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the MOR facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-proteins upon receptor activation.

Brief Protocol:

-

Receptor-containing membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The data are analyzed to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound, which indicate its potency and efficacy as an agonist.

Objective: To measure the effect of this compound on the adenylyl cyclase signaling pathway.

Principle: The µ-opioid receptor is coupled to inhibitory G-proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Brief Protocol:

-

Cells expressing the µ-opioid receptor are pre-treated with forskolin (B1673556) or another adenylyl cyclase stimulator to increase basal cAMP levels.

-

The cells are then incubated with varying concentrations of this compound.

-

The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

-

A decrease in cAMP levels in the presence of this compound would indicate agonist activity. The EC50 and Emax can be determined from the dose-response curve.

In Vivo Analgesic Assays

In vivo models are essential to evaluate the potential therapeutic effects of a compound.

Objective: To assess the analgesic effect of this compound in an acute thermal pain model.

Principle: The tail-flick test measures the latency of an animal (typically a mouse or rat) to withdraw its tail from a source of thermal stimulus (e.g., a beam of light). An increase in the withdrawal latency is indicative of an analgesic effect.

Brief Protocol:

-

A baseline tail-flick latency is determined for each animal before drug administration.

-

This compound is administered to the animals at various doses (e.g., via intraperitoneal or subcutaneous injection).

-

At specific time points after administration, the tail-flick latency is measured again.

-

The data are analyzed to determine the dose-dependent analgesic effect and to calculate the ED50 (half-maximal effective dose).

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are critical for a clear understanding of this compound's potential mechanism of action.

Caption: Mu-Opioid Receptor Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion and Future Directions

The available data indicate that this compound is a compound of interest for the study of the µ-opioid receptor system. Its demonstrated in vitro binding affinity, although moderate, warrants further investigation to fully elucidate its pharmacological profile. Future research should focus on:

-

Determining the Ki value of this compound for the µ-opioid receptor to provide a more precise measure of its binding affinity.

-

Conducting functional assays to characterize this compound as an agonist, partial agonist, or antagonist at the µ-opioid receptor and to determine its efficacy and potency.

-

Evaluating the selectivity of this compound for the µ-opioid receptor over other opioid receptor subtypes (δ and κ).

-

Performing in vivo studies to assess the analgesic properties of this compound and to establish a dose-response relationship.

-

Investigating the structure-activity relationship of this compound and its analogs to potentially develop more potent and selective µ-opioid receptor ligands.

A thorough characterization of this compound will contribute to the broader understanding of indole alkaloids as a source of novel therapeutic agents and may pave the way for the development of new analgesics with potentially improved side-effect profiles.

References

- 1. This compound [medbox.iiab.me]

- 2. Detection of this compound, a new CNS-active indole alkaloid from Picralima nitida cell suspension culture by opiate receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive displacement binding assay on rat brain sections and using a beta-imager: application to mu-opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum of the μ-, δ- and κ-binding sites in homogenates of rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of opioid-binding materials of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of the opiate receptor from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Pericine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine, a complex indole (B1671886) alkaloid, has garnered interest within the scientific community for its unique structure and biological activity. First identified in the mid-20th century, its journey from a natural curiosity to a molecule of pharmacological interest has been marked by meticulous isolation, structural elucidation, and, more recently, total synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound, tailored for professionals in drug discovery and development.

Discovery and Historical Context

This compound was first discovered and reported in 1982 by Arens, Borbe, Ulbrich, and Stöckigt.[1][2] Their seminal work, published in Planta Medica, detailed the detection of this novel central nervous system (CNS)-active indole alkaloid from cell suspension cultures of the West African plant Picralima nitida.[1][2] This discovery was significant as it emerged from a screening program designed to identify new pharmacologically active compounds from plant cell cultures, a cutting-edge approach at the time.

The initial investigation revealed that this compound exhibited activity at opiate receptors, suggesting its potential as a modulator of the opioid system.[1][2] It is also known by its synonym, Subincanadine E.[3] The tryptamine-derived polycyclic bridged structure of this compound places it within a complex family of bioactive indole alkaloids.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was a critical step in understanding its chemical nature. While the original 1982 publication provided initial characterization, subsequent total syntheses have offered more detailed spectroscopic data.

| Data Type | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂ | Inferred from structural analysis |

| IC₅₀ (μ-opioid receptor) | 0.6 μmol/L | Arens et al., 1982 |

| ¹H NMR (CDCl₃, 400 MHz) δ | 1.72 (d, J = 6.8 Hz, 3H), 1.79 (s, 3H), 2.00–2.22 (m, 1H), 2.69–2.79 (m, 1H), 3.26 (q, J = 6.4 Hz, 2H), 3.67–3.87 (m, 3H), 3.91–4.02 (m, 3H), 4.27 (d, J = 14.2 Hz, 1H), 5.18 (q, J = 6.8 Hz, 1H), 7.07 (t, J = 7.8 Hz, 1H), 7.17 (t, J = 7.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H) | Kalshetti & Argade, 2018[4] |

| ¹³C NMR (CD₃OD, 100 MHz) δ | 14.2, 19.0, 20.3, 28.1, 44.7, 47.8, 59.9, 64.3, 78.5, 105.0, 112.5, 118.4, 119.4, 120.8, 123.8, 127.2, 132.6, 133.2, 138.1 | Kalshetti & Argade, 2018[4] |

| HRMS (ESI) [M]⁺ | calcd for C₁₉H₂₃N₂⁺ 279.1856, found 279.1858 | Kalshetti & Argade, 2018[4] |

Experimental Protocols

Isolation and Purification of this compound from Picralima nitida Cell Suspension Cultures

The following is a generalized protocol based on the abstract by Arens et al. (1982) and common alkaloid extraction techniques. The detailed original protocol could not be retrieved.

-

Cell Culture and Extraction:

-

Establish and maintain cell suspension cultures of Picralima nitida.

-

Harvest the cultured cells by filtration or centrifugation.

-

Perform a crude methanolic extraction of the cell mass.

-

-

Fractionation:

-

Subject the crude methanolic extract to successive fractionation. This likely involved liquid-liquid partitioning and chromatographic techniques.

-

Monitor the fractions for opioid activity using a suitable bioassay (e.g., opiate receptor binding assay).

-

-

Purification:

-

Isolate the active compounds, identified as this compound and pericalline, from the active fractions using further chromatographic purification steps, such as column chromatography or high-performance liquid chromatography (HPLC).

-

Opiate Receptor Binding Assay

This protocol is a generalized representation of a competitive radioligand binding assay that was likely employed in the original study.

-

Membrane Preparation:

-

Prepare a homogenate of rat brain tissue (excluding the cerebellum) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes containing the opioid receptors.

-

Wash the membrane pellet and resuspend it in fresh buffer.

-

-

Binding Assay:

-

In a reaction tube, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of the test compound (this compound).

-

Incubate the mixture to allow for competitive binding to the opioid receptors.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

-

Total Synthesis of (±)-Subincanadine E (this compound)

The total synthesis of this compound has been achieved, providing a means to produce the molecule for further study without relying on its natural source. Two notable total syntheses have been reported:

-

Tian et al. (2014): This was the first reported total synthesis of (±)-Subincanadine E. The key transformations in their approach were a Ni(COD)₂-mediated intramolecular Michael addition and a zinc-mediated fragmentation reaction.[5]

-

Kalshetti and Argade (2017): This synthesis commenced from a tryptamine-based maleimide. The key steps included a 1,2-addition of a Grignard reagent to the maleimide, in situ 1,4-addition of the Grignard reagent following internal activation of the resulting lactamol, and a diastereoselective Pictet-Spengler cyclization involving a position-specific allylic rearrangement.[6]

Biological Activity and Signaling Pathways

Opioid Receptor Binding

The primary reported biological activity of this compound is its ability to bind to μ-opioid receptors. The initial study by Arens et al. (1982) determined an IC₅₀ value of 0.6 μmol/L, indicating a moderate affinity for these receptors.[2] This affinity is within the range of weak analgesics. Other alkaloids from Picralima nitida, such as akuammidine, also exhibit a preference for μ-opioid binding sites.[7]

Convulsant Effects

There are mentions in the literature of potential convulsant effects of this compound; however, detailed studies on the mechanism and in vivo activity are lacking. This remains an area for further investigation.

Signaling Pathways

Currently, there is no specific research detailing the downstream signaling pathways activated by this compound upon binding to the μ-opioid receptor. The general signaling cascade for μ-opioid receptor activation is depicted below. It is presumed that this compound, as a ligand, would initiate a similar cascade, but its specific effects on G-protein coupling, adenylyl cyclase inhibition, and ion channel modulation have not been elucidated.

Caption: General μ-Opioid Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates a generalized workflow for the isolation and identification of this compound.

Caption: Generalized Workflow for this compound Isolation.

Conclusion and Future Directions

The discovery of this compound from Picralima nitida cell cultures opened a new chapter in the study of indole alkaloids with CNS activity. Its moderate affinity for μ-opioid receptors suggests potential for further investigation as a lead compound for analgesic development. The successful total syntheses of this compound provide a reliable source of the molecule for such studies.

However, significant gaps in our understanding of this compound's pharmacology remain. Future research should focus on:

-

Detailed Pharmacological Profiling: A comprehensive evaluation of this compound's binding affinity and functional activity at all opioid receptor subtypes (μ, δ, and κ) is needed.

-

Investigation of Convulsant Effects: The potential convulsant activity of this compound requires thorough in vivo investigation to understand the mechanism and dose-dependency.

-

Elucidation of Signaling Pathways: Studies are needed to determine the specific downstream signaling events triggered by this compound's interaction with the μ-opioid receptor.

-

In Vivo Efficacy: Preclinical studies in animal models of pain are necessary to evaluate the analgesic potential of this compound.

Addressing these research questions will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Detection of this compound, a new CNS-active indole alkaloid from Picralima nitida cell suspension culture by opiate receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of this compound, a New CNS-active Indole Alkaloid from Picralima nitida Cell Suspension Culture by Opiate Receptor Binding Studies | Semantic Scholar [semanticscholar.org]

- 3. The indole-based subincanadine alkaloids and their biogenetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diastereoselective Synthesis of (±)-epi-Subincanadine C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of indole alkaloid (±)-subincanadine E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of (±)/(+)-Subincanadine E and Determination of Absolute Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Extraction, and Biological Interactions of Pericine and Akuammine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine and akuammine (B1666748) are monoterpene indole (B1671886) alkaloids that have garnered significant scientific interest for their pharmacological activities, particularly their interactions with opioid receptors. This technical guide provides a comprehensive overview of their primary natural sources, quantitative data on their occurrence, detailed experimental protocols for their extraction and isolation, and an illustration of their interaction with opioid signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound and Akuammine

The principal natural source of both this compound and akuammine is the seeds of the West African tree, Picralima nitida, commonly known as the Akuamma tree.[1][2] The seeds of this plant have a history of use in traditional African medicine for treating a variety of ailments, including pain and malaria.[1]

Akuammine has also been identified in other plant species, including:

-

Vinca major (Greater Periwinkle): This plant is another source of akuammine, where it is also referred to as vincamajoridine.[3][4]

-

Mitragyna speciosa (Kratom): Akuammine is present as a minor alkaloid in the leaves of the kratom tree.[5]

This compound has been detected in cell suspension cultures of Picralima nitida, indicating the potential for biotechnological production of this alkaloid.[6]

Quantitative Data

The concentration of these alkaloids can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant being analyzed. The most consistent quantitative data is available for akuammine in the seeds of Picralima nitida.

Table 1: Quantitative Analysis of this compound and Akuammine in Natural Sources

| Alkaloid | Source | Plant Part | Method of Analysis | Reported Concentration/Activity | Reference(s) |

| Akuammine | Picralima nitida | Seeds | Not Specified | 0.56% of dried seed powder | [4] |

| Total Alkaloids | Picralima nitida | Seeds & Peel (Combined Extract) | Gravimetric | 20% | [7] |

| This compound | Picralima nitida | Cell Suspension Culture | Opiate Receptor Binding Assay | IC₅₀ of 0.6 µmol for mu-opioid receptor binding | [2] |

Experimental Protocols

The following protocols are synthesized from various scientific sources and represent common methodologies for the extraction, isolation, and quantification of this compound and akuammine from Picralima nitida seeds.

Protocol 1: Acid-Base Extraction of Total Alkaloids

This method is effective for the selective extraction of alkaloids from the plant matrix.

1. Preparation of Plant Material:

- Dry the seeds of Picralima nitida at a controlled temperature (e.g., 40-50°C) to a constant weight.

- Grind the dried seeds into a coarse powder using a mechanical mill to increase the surface area for extraction.

2. Defatting:

- Macerate the powdered seeds in petroleum ether or hexane (B92381) for 24 hours to remove non-polar compounds such as fats and waxes.

- Filter the mixture and discard the solvent. Air-dry the defatted plant material.

3. Acidic Extraction:

- Macerate the defatted powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring. This step protonates the alkaloids, rendering them soluble in the aqueous phase.

- Filter the mixture to separate the acidic extract from the solid residue. Repeat the extraction on the residue to ensure complete recovery.

4. Basification and Extraction of Free Alkaloids:

- Combine the acidic aqueous extracts.

- Adjust the pH of the extract to approximately 12 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloid salts and precipitate the free alkaloids.

- Extract the aqueous solution multiple times with an organic solvent such as ethyl ether or dichloromethane. The free alkaloids will partition into the organic layer.

5. Concentration:

- Combine the organic extracts and dry them over an anhydrous salt (e.g., magnesium sulfate).

- Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Isolation of Individual Alkaloids by Chromatography

Further purification of the crude alkaloid extract is necessary to isolate this compound and akuammine.

1. Flash Column Chromatography:

- The crude alkaloid mixture can be subjected to flash column chromatography on silica (B1680970) gel.

- A solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate (B1210297), gradually increasing the proportion of ethyl acetate, followed by the addition of methanol) is used to elute the compounds.

- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the alkaloids of interest.

2. pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC):

- This is a more advanced and efficient technique for separating alkaloids with similar polarities.

- The separation is based on the pKa values and hydrophobicity of the alkaloids.

- A two-phase solvent system is employed, with an acidic aqueous mobile phase and a basic organic stationary phase (or vice versa).

- The crude alkaloid mixture is introduced into the CCC instrument, and the separation is achieved as the alkaloids partition differently between the two phases based on their charge state at different pH values.

- This method has been successfully used to isolate akuammine, akuammicine, pseudo-akuammigine, and other related alkaloids in high purity.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the quantification of known compounds in a mixture.

1. Sample Preparation:

- Accurately weigh a sample of the crude extract or purified fraction.

- Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

- Filter the solution through a 0.45 µm syringe filter before injection.

2. Standard Preparation:

- Prepare a stock solution of pure this compound and akuammine standards in the same solvent.

- Create a series of dilutions to generate a calibration curve.

3. Chromatographic Conditions (General Example):

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

- Flow Rate: Typically 0.5-1.5 mL/min.

- Detection: UV detection at a wavelength where the alkaloids show maximum absorbance (e.g., around 220 nm and 280 nm).

4. Quantification:

- Inject the prepared samples and standards into the HPLC system.

- Identify the peaks corresponding to this compound and akuammine based on their retention times compared to the standards.

- Quantify the amount of each alkaloid in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway Interactions

Both this compound and akuammine have been shown to interact with the endogenous opioid system. Their primary molecular targets are the mu (µ) and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation and other physiological processes.

Akuammine has been identified as a mu-opioid receptor agonist, although with lower affinity compared to morphine.[8][9] this compound also binds to mu-opioid receptors.[2] The interaction of these alkaloids with the mu-opioid receptor is expected to initiate a signaling cascade similar to that of other opioid agonists.

Diagram Description: The diagram illustrates the binding of this compound and Akuammine to the mu-opioid receptor, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the inhibition of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. Collectively, these events reduce neuronal excitability, resulting in the analgesic effects associated with opioid receptor activation.

Conclusion

This compound and akuammine, primarily sourced from the seeds of Picralima nitida, represent a class of indole alkaloids with significant potential for therapeutic development. Their interaction with the opioid system provides a clear mechanism for their traditional use in pain management. The detailed protocols provided in this guide offer a foundation for researchers to extract, isolate, and quantify these compounds for further pharmacological investigation. The continued exploration of these natural products and their derivatives may lead to the discovery of novel analgesics with improved safety profiles.

References

- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Akuammine - Wikipedia [en.wikipedia.org]

- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of this compound, a new CNS-active indole alkaloid from Picralima nitida cell suspension culture by opiate receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalspress.com [journalspress.com]

- 8. benchchem.com [benchchem.com]

- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pericine and Akuammine: Structure, Chemical Properties, and Opioid Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole (B1671886) alkaloids Pericine and Akuammine, constituents of the plant Picralima nitida. The document details their chemical structures, physicochemical properties, and their interactions with opioid receptors. It includes tabulated quantitative data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways to serve as a resource for ongoing research and drug development endeavors.

Introduction

This compound and Akuammine are two prominent indole alkaloids isolated from the seeds of the West African tree Picralima nitida, which have a history of use in traditional medicine for pain relief.[1][2] While both compounds share a common origin and activity at opioid receptors, they are structurally distinct molecules. Akuammine is the most abundant alkaloid in P. nitida seeds, comprising approximately 0.56% of the dried powder.[1] this compound is another psychoactive alkaloid found in the same plant.[3][4] This guide will delineate the individual characteristics of each compound.

Chemical Structure and Properties

The fundamental chemical structures and properties of this compound and Akuammine are summarized below. While extensive data is available for Akuammine, detailed experimental physicochemical data for this compound is less prevalent in the scientific literature.

This compound (Subincanadine E)

This compound is a tetracyclic indole alkaloid.[3][5]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,16E)-16-Ethylidene-2-methylene-4,14-diazatetracyclo[12.2.2.0³,¹¹.0⁵,¹⁰]octadeca-3(11),5,7,9-tetraene | [3] |

| Synonyms | Subincanadine E | [3] |

| CAS Number | 84638-28-8 | [3] |

| Molecular Formula | C₁₉H₂₂N₂ | [3] |

| Molar Mass | 278.399 g/mol | [3] |

| SMILES | C/C=C\1/CN2CCc3c4ccccc4[nH]c3C(=C)[C@@H]1CC2 | [3] |

| InChI Key | VAUGOKMDSLQYNG-WNDJQJCJSA-N | [3] |

Akuammine

Akuammine is a pentacyclic indole alkaloid and the major alkaloid found in Picralima nitida seeds.[1][2]

Table 2: Chemical Properties of Akuammine

| Property | Value | Reference |

| IUPAC Name | methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.0¹,⁹.0³,⁸.0⁹,¹⁶.0¹²,¹⁹]icosa-3(8),4,6-triene-16-carboxylate | [6] |

| Synonyms | Vincamajoridine | [1] |

| CAS Number | 3512-87-6 | [6] |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |

| Molar Mass | 382.460 g/mol | [1] |

| Melting Point | 225 °C (437 °F; 498 K) | [1] |

| Solubility | Slightly soluble in water. | Not specified |

| SMILES | COC(=O)C46CO[C@]35N(C)c1ccc(O)cc1[C@]56CCN2C/C(=C\C)[C@H]4CC23 | [1] |

| InChI Key | YILKZADAWNUTTB-OCTHBTNBSA-N | [1] |

Biological Activity and Signaling Pathways

Both this compound and Akuammine exhibit biological activity primarily through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Binding and Functional Activity

This compound has been shown to bind to μ-opioid receptors with an IC₅₀ of 0.6 μmol, indicating it acts as a weak analgesic.[3][4]

Akuammine is a low-affinity opioid agonist, selective for the μ-opioid receptor.[1] It also displays activity at the κ-opioid receptor.

Table 3: Opioid Receptor Binding Affinities (Ki) and Functional Activity (IC₅₀) of Akuammine

| Receptor | Kᵢ (μM) | IC₅₀ (μM) (cAMP Inhibition) | Reference |

| μ-opioid receptor | 0.3 | 2.6 | |

| κ-opioid receptor | 1.68 | 0.073 | |

| δ-opioid receptor | 10.4 | Not specified |

Opioid Receptor Signaling Pathways

Upon agonist binding, opioid receptors initiate intracellular signaling cascades primarily through two pathways: the G-protein dependent pathway and the β-arrestin pathway.

This is the classical signaling pathway for opioid receptors. Activation of the receptor leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gα subunit (of the Gi/o type) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signaling. Furthermore, β-arrestin can act as a scaffold to initiate its own signaling cascades, which are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Akuammine.

Isolation of Alkaloids from Picralima nitida Seeds

This protocol describes a general acid-base extraction method for the isolation of total alkaloids from P. nitida seeds.

Materials:

-

Dried and powdered Picralima nitida seeds

-

Hydrochloric acid (HCl), 1% solution

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Defatting: The powdered seeds are first defatted by extraction with hexane to remove oils and lipids.

-

Extraction: The defatted plant material is then extracted exhaustively with methanol.

-

Acidification: The methanol extract is concentrated under reduced pressure, and the residue is dissolved in a 1% HCl solution. This protonates the alkaloids, making them water-soluble.

-

Washing: The acidic aqueous solution is washed with an organic solvent like dichloromethane to remove neutral and acidic impurities.

-

Basification: The aqueous layer is then made basic (pH > 9) by the addition of ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Extraction of Free Alkaloids: The basic aqueous solution is extracted multiple times with dichloromethane or chloroform.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.

-

Purification: The crude alkaloid extract can be further purified by chromatographic techniques such as column chromatography or pH-zone-refining countercurrent chromatography to isolate individual alkaloids like this compound and Akuammine.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ-opioid receptors)

-

Test compound (this compound or Akuammine)

-

Non-specific binding control (e.g., Naloxone at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Filtration apparatus (cell harvester with glass fiber filters)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the cell membranes and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup (in triplicate):

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of a Gᵢ-coupled receptor.

Materials:

-

Cells expressing the opioid receptor of interest (e.g., HEK293 cells)

-

Test compound (this compound or Akuammine)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

-

Cell culture medium and plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specific period.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect on cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, often using enzyme fragment complementation (EFC) technology.

Materials:

-

A cell line engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Test compound (this compound or Akuammine)

-

Substrate for the complemented enzyme that generates a detectable signal (e.g., chemiluminescent).

-

Cell culture medium and plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the engineered cells in a multi-well plate.

-

Ligand Addition: Add the test compound at various concentrations to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent containing the enzyme substrate.

-

Signal Measurement: Measure the generated signal (e.g., luminescence) using a luminometer.

-

Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

This compound and Akuammine represent intriguing indole alkaloids with demonstrated activity at opioid receptors. Akuammine, being the more abundant and studied compound, serves as a valuable pharmacological tool and a potential scaffold for the development of novel analgesics. While the bioactivity of this compound is established, a comprehensive characterization of its chemical properties is an area ripe for further investigation. The provided experimental protocols offer a foundation for researchers to further explore the pharmacology of these and other related natural products. The elucidation of their detailed signaling profiles, including potential biased agonism, will be crucial in determining their therapeutic potential and guiding future drug discovery efforts in the field of pain management.

References

The Convulsant Potential of Pericine: A Review of Current Research and Hypothesized Mechanisms

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive overview of the current, albeit limited, scientific understanding of the convulsant effects of Pericine. It is critical to note that while the convulsant potential of this compound has been suggested, detailed mechanistic and quantitative studies are scarce in publicly available literature. This guide, therefore, synthesizes the available information and extrapolates potential mechanisms based on the actions of well-characterized convulsant compounds.

Introduction to this compound

This compound is an indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, commonly known as akuamma. The seeds of this plant have a history of use in traditional medicine for various ailments, including pain and fever.[1] Pharmacological interest in the alkaloids of Picralima nitida has primarily focused on their analgesic properties, which are largely attributed to their interaction with opioid receptors.[1][2] However, alongside these CNS depressant effects, convulsant properties have also been noted for this compound, suggesting a complex pharmacological profile.

Toxicological Data

Table 1: Acute Toxicity of Picralima nitida Extracts in Rodents

| Extract Type | Animal Model | Route of Administration | LD50 | Reference |

| Aqueous Seed Extract | Rodents | Not Specified | 707.107 mg/kg | [3] |

| Aqueous Extract | Not Specified | Not Specified | ≤ 2000mg/kg | [4] |

| 80% Ethanolic Extract | Not Specified | Not Specified | ≤ 2000mg/kg | [4] |

LD50: The dose required to be lethal to 50% of the tested population.

Histopathological examination following the administration of Picralima nitida extracts has revealed potential for hepatic and renal toxicity at higher doses.[3][4] One study noted that the aqueous seed extract has teratogenic effects and is genotoxic at the tested doses.[3]

Known Pharmacological Activity of Picralima nitida Alkaloids

The primary mechanism of action identified for the alkaloids present in Picralima nitida, including akuammine (B1666748) and pseudo-akuammigine, is their interaction with opioid receptors.[1][2][5][6] These alkaloids exhibit varying degrees of agonist and antagonist activity at mu-, delta-, and kappa-opioid receptors.[2] While opioid receptor activation is typically associated with CNS depression and analgesia, some opioids, particularly at high doses or with specific receptor subtype interactions, can induce seizures.[7] It is plausible that this compound's convulsant effects could be mediated through a complex interaction with the opioid system, although direct evidence for this is lacking.

Experimental Protocols for Assessing Convulsant Activity

While specific protocols for inducing convulsions with this compound are not documented, standard methodologies are employed to assess the convulsant potential of novel compounds. A general workflow for such an investigation is outlined below.

Caption: Generalized workflow for the in vivo assessment of a compound's convulsant effects.

Hypothesized Mechanisms of this compound-Induced Convulsions

In the absence of direct research, the convulsant effects of this compound can be hypothesized to occur through mechanisms similar to those of well-characterized convulsants. The primary targets for many convulsant drugs are the major inhibitory neurotransmitter systems in the central nervous system: the GABAergic and glycinergic systems.

Antagonism of GABAa Receptors

The neurotransmitter GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Its binding to the GABAa receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[8] Antagonists of the GABAa receptor, such as bicuculline (B1666979) and picrotoxin, block this inhibitory action, leading to widespread neuronal excitation and seizures.[6][9]

Caption: Hypothetical antagonism of the GABAa receptor by this compound, leading to convulsions.

Antagonism of Glycine (B1666218) Receptors

Glycine is the main inhibitory neurotransmitter in the spinal cord and brainstem.[10] Similar to GABAa receptors, glycine receptors are ligand-gated chloride channels.[11] The classic convulsant strychnine (B123637) acts as a competitive antagonist at glycine receptors, blocking inhibitory neurotransmission and causing powerful muscle spasms and convulsions.[11][12]

Caption: Hypothetical antagonism of the glycine receptor by this compound, resulting in convulsions.

Conclusion and Future Research Directions

The current body of scientific literature suggests that this compound, an alkaloid from Picralima nitida, may possess convulsant properties. However, there is a significant gap in our understanding of this effect. The data on its specific toxicity, mechanism of action, and the dosages at which convulsant effects occur are currently lacking.

Future research should focus on:

-

Isolation and purification of this compound to allow for studies on the pure compound, separating its effects from other alkaloids present in Picralima nitida extracts.

-

In vivo studies to systematically characterize the behavioral and electrophysiological aspects of this compound-induced seizures in animal models.

-

Receptor binding assays to determine if this compound interacts with GABAa, glycine, opioid, or other CNS receptors implicated in seizure activity.

-

Electrophysiological studies on neuronal preparations to elucidate the effects of this compound on ion channels and synaptic transmission.

A thorough investigation into the convulsant effects of this compound is warranted to fully understand its pharmacological profile and to assess any potential risks associated with the use of Picralima nitida in traditional medicine. Furthermore, understanding its mechanism of action could provide valuable insights into the neurochemical basis of seizures and potentially lead to the development of new pharmacological tools for neuroscience research.

References

- 1. acs.org [acs.org]

- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological evaluation of Picralima nitida in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalspress.com [journalspress.com]

- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine receptor - Wikipedia [en.wikipedia.org]

- 11. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The central nervous system effects, pharmacokinetics and safety of the NAALADase-inhibitor GPI 5693 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Pericine in Picralima nitida: A Technical Guide

Introduction

Picralima nitida, commonly known as the Akuamma tree, is a plant of significant medicinal interest native to West Africa. Various parts of the plant, particularly the seeds, have been used in traditional medicine for a range of ailments, including pain, fever, and malaria.[1][2][3][4] The therapeutic properties of P. nitida are attributed to its rich diversity of monoterpenoid indole (B1671886) alkaloids (MIAs). Among these is pericine, an alkaloid that has been shown to interact with opioid receptors in vitro.[5][6][7] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, including the key enzymatic steps, relevant quantitative data, experimental protocols for its study, and visual representations of the core processes.

Overview of this compound Biosynthesis

This compound is a complex monoterpenoid indole alkaloid, a class of natural products characterized by a structural framework derived from two primary metabolic precursors: tryptamine (B22526) and secologanin (B1681713). The biosynthesis of this compound is a multi-step enzymatic process that begins with the convergence of the shikimate and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways.

The indole ring of this compound originates from the amino acid tryptophan, which is a product of the shikimate pathway. The monoterpenoid portion is derived from secologanin, which is synthesized via the MEP or MVA pathway. The condensation of tryptamine and secologanin is the committed step in the biosynthesis of virtually all MIAs, leading to the formation of the universal precursor, strictosidine (B192452).[8][9][10] From strictosidine, a series of complex enzymatic reactions, including deglycosylation, cyclizations, rearrangements, and redox modifications, lead to the formation of diverse alkaloid scaffolds. This compound belongs to the sarpagan-type family of alkaloids, and its biosynthesis is closely related to that of other major P. nitida alkaloids like akuammicine (B1666747).

Key Enzymatic Steps in the Biosynthetic Pathway

The biosynthesis of this compound can be divided into several key stages, each catalyzed by specific enzymes. While not all enzymes have been characterized specifically in Picralima nitida, the pathway can be inferred from extensive studies in other MIA-producing plants like Catharanthus roseus and Rauvolfia serpentina.

-

Formation of Tryptamine: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[11] TDC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme and is considered a key regulatory point in MIA biosynthesis.[11]

-

Formation of Strictosidine: The indole moiety, tryptamine, is then condensed with the monoterpenoid secologanin in a Pictet-Spengler reaction. This crucial step is catalyzed by strictosidine synthase (STR) .[8][9][10] STR stereoselectively produces 3-α(S)-strictosidine, which serves as the central precursor for thousands of MIAs.[8][9]

-

Conversion of Strictosidine to Sarpagan-type Alkaloids: Strictosidine is first deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes a series of spontaneous and enzyme-catalyzed rearrangements to form the sarpagan bridge, a characteristic feature of alkaloids like akuammicine and this compound. While the exact enzymatic sequence leading to the sarpagan skeleton is still under investigation in many species, it involves several cyclization and redox steps.

-

Formation of Akuammicine: The sarpagan skeleton is further modified to yield akuammicine. This process is thought to involve enzymes such as geissoschizine synthase and dehydrogenase. Akuammicine is a major alkaloid found in P. nitida seeds and is a plausible immediate precursor to this compound.[1][12][13]

-

Final Steps to this compound: The conversion of akuammicine to this compound involves the formation of an exocyclic methylene (B1212753) group at C-16 and the introduction of a double bond in the indole nucleus. The specific enzymes responsible for these final transformations in P. nitida have not yet been fully elucidated.

Quantitative Data

Quantitative analysis of enzyme kinetics and alkaloid content provides crucial insights into the efficiency and regulation of the biosynthetic pathway. The following tables summarize available data from P. nitida and related species.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes (Data from related MIA-producing plants)

| Enzyme | Source Organism | Substrate | Apparent Km (mM) |

|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | Rauvolfia verticillata | L-Tryptophan | 2.89[11] |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3[14] |

| | | Secologanin | 3.4[14] |

Table 2: Relative Abundance of Major Alkaloids in Picralima nitida Seeds

| Alkaloid | Relative Abundance (%) | Reference |

|---|---|---|

| Akuammine | ~0.56% of dried seed powder | [15] |

| Akuammicine | Major alkaloid | [13] |

| Pseudo-akuammigine | Major alkaloid | [13] |

| Picraline | Major alkaloid | [13] |

| this compound | Present, concentration varies | |

Table 3: In Vitro Bioactivity of this compound

| Target | Assay | Value |

|---|

| Mu Opioid Receptor | Binding Affinity (IC50) | 0.6 µmol[5][6] |

Experimental Protocols

Protocol 1: General Alkaloid Extraction and Isolation from P. nitida Seeds

This protocol describes a standard acid-base extraction method followed by chromatographic separation, a common procedure for isolating indole alkaloids.

-

Defatting and Extraction:

-

Grind dried P. nitida seeds into a fine powder.

-

Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids.

-

Air-dry the defatted powder and then extract exhaustively with methanol (B129727) or ethanol (B145695) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

-

Wash the acidic solution with dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and acidic impurities.

-

Basify the aqueous layer to a pH of 10-11 using ammonium (B1175870) hydroxide.

-

Extract the liberated alkaloids from the basic aqueous solution with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol).

-

Monitor fractions by thin-layer chromatography (TLC) using a suitable developing solvent and visualizing with Dragendorff's reagent.

-

Combine fractions containing the target alkaloid (this compound) and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Protocol 2: Establishment of P. nitida Cell Suspension Cultures

Cell suspension cultures are valuable tools for studying biosynthesis and were used in the initial detection of this compound.[7]

-

Callus Induction:

-

Sterilize P. nitida seeds or young leaves by treating with 70% ethanol for 1 minute, followed by a 10-20% bleach solution for 15-20 minutes, and then rinse with sterile distilled water.

-

Place the sterile explants onto a solid Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-D and kinetin) to induce callus formation.

-

Incubate in the dark at 25°C.

-

-

Initiation of Suspension Culture:

-

Transfer friable, actively growing callus to a liquid MS medium with a similar growth regulator composition.

-

Place the flasks on an orbital shaker at 100-120 rpm in the dark at 25°C.

-

-

Maintenance and Subculturing:

-

Subculture the cell suspension every 2-3 weeks by transferring a portion of the culture to fresh liquid medium.

-

Monitor cell growth and viability. The established cell culture can be used for feeding experiments with labeled precursors or for enzyme extraction.

-

Protocol 3: Assay for Strictosidine Synthase (STR) Activity

This protocol provides a method to measure the activity of STR, a key enzyme in the pathway.

-

Enzyme Extraction:

-

Homogenize fresh plant material or cultured cells in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing polyvinylpyrrolidone, EDTA, and a reducing agent like β-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, tryptamine hydrochloride, and secologanin in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Initiate the reaction by adding one of the substrates.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., Na2CO3) or by flash-freezing.

-

-

Product Detection:

-

Extract the product, strictosidine, from the reaction mixture with an organic solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample by HPLC with UV or fluorescence detection to quantify the amount of strictosidine formed. Compare the results against a standard curve of authentic strictosidine.

-

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound in Picralima nitida.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [medbox.iiab.me]

- 7. Detection of this compound, a new CNS-active indole alkaloid from Picralima nitida cell suspension culture by opiate receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 9. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strictosidine Synthase - Proteopedia, life in 3D [proteopedia.org]

- 11. Tryptophan decarboxylase plays an important role in ajmalicine biosynthesis in Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 13. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]

- 14. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Pericine: A Technical Guide to a Complex Indole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericine, a pentacyclic monoterpenoid indole (B1671886) alkaloid, stands as a notable member of the sarpagine (B1680780)/akuammiline (B1256633) class of natural products. Isolated from the West African plant Picralima nitida, this compound has garnered scientific interest due to its unique structural architecture and biological activities. Structurally, it is also referred to as subincanadine E.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, total synthesis, and pharmacological properties, with a particular focus on its interaction with opioid receptors. Quantitative data are presented in tabular format for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, logical and biological pathways are visualized using the DOT language to facilitate a deeper understanding of this complex molecule and its relationship to other significant indole alkaloids.

Introduction to this compound and its Structural Context

This compound is a constituent of the akuamma plant, Picralima nitida, a source of various indole alkaloids.[1] It belongs to the sarpagine family of alkaloids, which are characterized by a specific stereochemistry at key carbon centers (C-3, C-5, and C-15).[3] The sarpagine alkaloids are biogenetically related to other important classes of indole alkaloids, including the ajmaline (B190527) and macroline (B1247295) types.[3][4] The intricate, cage-like structure of this compound has presented a significant challenge and opportunity for synthetic chemists.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established pathway of monoterpenoid indole alkaloids, originating from tryptophan and the monoterpenoid secologanin.[3] While the precise enzymatic steps leading to this compound have not been fully elucidated, its structural relationship with sarpagine and akuammiline alkaloids allows for a proposed biosynthetic pathway.

The key intermediate, geissoschizine, undergoes an oxidative cyclization to form the characteristic sarpagan skeleton. This transformation is catalyzed by cytochrome P450 monooxygenases, specifically sarpagan bridge enzymes. The resulting intermediates are then further modified by a series of enzymatic reactions, including reductions, to yield this compound.

Below is a diagram illustrating the proposed biosynthetic relationship of this compound to other major indole alkaloid classes.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Total Synthesis of this compound (Subincanadine E)

The total synthesis of (±)-subincanadine E (this compound) has been successfully accomplished, providing a chemical route to this complex natural product.[2] The synthesis underscores the challenges in constructing the strained, bridged ring system of the molecule.

Key Synthetic Strategies

One of the pioneering total syntheses of (±)-subincanadine E utilized a strategy involving two key transformations:

-

Ni(COD)₂-mediated intramolecular Michael addition: This step was crucial for the formation of a key cyclic intermediate.

-

Zinc-mediated fragmentation reaction: This reaction enabled the construction of the characteristic bridged-ring system of this compound.[2]

Another approach involved a diastereoselective Pictet-Spengler cyclization as a key step.[5][6]

Experimental Protocol: A Representative Synthetic Approach

While the full, step-by-step experimental details for the total synthesis are extensive and proprietary to the original research publications, a generalized workflow based on published methodologies is presented below. This protocol is intended for informational purposes and should be supplemented with the original literature for laboratory application.

Step 1: Synthesis of the Tetrahydro-β-carboline Scaffold The synthesis typically commences with a Pictet-Spengler reaction between tryptamine (B22526) hydrochloride and a suitable carbonyl compound, such as diethyl 2-oxomalonate, in refluxing ethanol (B145695) to construct the core tetrahydro-β-carboline structure.[5]

Step 2: Introduction of the Side Chain Subsequent steps involve the elaboration of the side chain at the C-3 position, often through reactions like the 1,2-addition of a Grignard reagent to a maleimide (B117702) derivative.[6]